molecular formula C11H13N3O3 B2714958 (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine CAS No. 329695-69-4

(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine

Cat. No.: B2714958
CAS No.: 329695-69-4
M. Wt: 235.243
InChI Key: MNAFCQXXESLFJC-XYOKQWHBSA-N
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Description

(E)-N-{[3-Nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceuticals due to its ability to contribute to stereochemistry, increase three-dimensional coverage, and improve solubility and metabolic stability of drug candidates . The pyrrolidine ring is a feature found in numerous bioactive molecules and is present in many US FDA-approved drugs . The compound also contains a nitro group and an imine functional group, which can serve as a key synthetic intermediate. The presence of the hydroxylamine moiety further enhances its potential utility as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles. While the specific biological profile of this compound requires further investigation, its molecular architecture suggests it may be a valuable synthon for constructing novel compounds with potential applications in various research areas. Researchers can explore its use in developing pharmacologically active agents, as the pyrrolidine scaffold is known to be significant in compounds with a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(NE)-N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAFCQXXESLFJC-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine typically involves the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde, can be synthesized by nitration of 4-(pyrrolidin-1-yl)benzaldehyde.

    Condensation Reaction: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the desired this compound. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The hydroxylamine moiety can be oxidized to a nitroso compound using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: 3-amino-4-(pyrrolidin-1-yl)phenylmethylidenehydroxylamine.

    Oxidation: (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}nitrosoamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nitro group and the hydroxylamine moiety suggests it could be explored for antimicrobial or anticancer properties, although specific studies would be required to confirm such activities.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.

Mechanism of Action

The mechanism of action of (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Research Implications

  • Steric vs. Electronic Effects : The nitro group in the target compound may enhance acidity of the hydroxylamine proton, altering metal-binding behavior compared to Compound A’s methyl/phenyl substituents.
  • Crystal Engineering : The absence of π-conjugated substituents (e.g., phenyl in Compound A) in the target compound might reduce π-stacking interactions, favoring hydrogen-bond-dominated packing.

Biological Activity

(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine is a compound of interest due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological implications of this compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

The compound exhibits biological activity through multiple pathways, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for various metabolic pathways.
  • Antioxidant Properties : The presence of hydroxylamine groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cell Proliferation : Studies indicate that it may affect cell cycle progression in cancer cell lines, leading to reduced proliferation rates.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The IC50 values were reported at 21 μM for HepG2 and 26 μM for MCF-7 cells, indicating significant potency against these lines .
  • Neuroprotective Effects : Research has highlighted its potential neuroprotective effects in models of neurodegenerative diseases. By modulating oxidative stress pathways, it may help in preserving neuronal integrity .

Research Findings

Study FocusFindingsReference
Anticancer ActivityExhibited IC50 values of 21 μM (HepG2) and 26 μM (MCF-7), indicating strong cytotoxicity.
NeuroprotectionDemonstrated ability to reduce oxidative stress in neuronal models.
Enzyme InhibitionInhibited key metabolic enzymes involved in cancer metabolism.

Q & A

Q. What are the established synthetic routes for preparing (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine, and how is purity ensured?

The synthesis typically involves a condensation reaction between 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde and hydroxylamine hydrochloride under acidic or neutral conditions. Solvent choice (e.g., ethanol or methanol) and temperature control (60–80°C) are critical for optimizing yield . Purification is achieved via recrystallization from ethanol or column chromatography using silica gel. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., confirming the imine proton at δ 8.2–8.5 ppm and absence of aldehyde signals) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assigns the imine (C=N) and hydroxylamine (N–OH) protons, with aromatic protons in the 6.8–8.5 ppm range. The pyrrolidine ring protons appear as multiplet signals at δ 1.8–3.5 ppm .
  • IR Spectroscopy : Confirms the C=N stretch (1600–1650 cm⁻¹) and N–O vibration (950–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ (calculated m/z: 292.1294) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational details and intermolecular interactions?

Single-crystal X-ray analysis (e.g., using SHELX-2018 for structure solution and ORTEP-3 for visualization ) reveals:

  • Dihedral Angles : Between the central aromatic ring and substituents (e.g., 42.69° for phenyl and 51.88° for pyrrole in analogous structures) .
  • Hydrogen Bonding : O–H···N interactions form tetramers, while C–H···π interactions stabilize layered packing (Table 1) .

Table 1 : Key Crystallographic Parameters (Analogous Compound)

ParameterValue
Space groupP21/c
Z4
R-factor0.042
Hydrogen bonds (Å)O–H···N: 2.89, C–H···π: 3.42

Q. What computational strategies predict biological activity, such as BCL-2 inhibition?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to BCL-2 (PDB: 2O2F). The nitro group and pyrrolidine moiety may interact with Arg143 and Asp108 via electrostatic/hydrogen bonds. Comparative analysis with ABT-199 (BCL-2 inhibitor) shows similar binding affinities (ΔG ≈ -9.2 kcal/mol) . Validate using fluorescence polarization assays to measure displacement of BH3 peptides .

Q. How do solvent and substituents influence tautomerism and reactivity?

DFT calculations (Gaussian 09, B3LYP/6-31G**) indicate the (E)-isomer is 12.3 kcal/mol more stable than the (Z)-form. Solvent polarity (e.g., DMSO vs. chloroform) shifts tautomeric equilibrium between hydroxylamine and nitrone forms. Substituent effects: Electron-withdrawing groups (e.g., nitro) stabilize the imine, while bulky groups reduce rotational freedom .

Methodological Considerations

  • Crystallography : Use Mercury CSD to analyze voids and packing similarity (RMSD < 0.5 Å) .
  • Data Contradictions : Discrepancies in dihedral angles (e.g., 42.69° vs. 54.49° in asymmetric units ) highlight conformational flexibility.
  • Biological Assays : Include positive controls (e.g., ABT-199) and validate cytotoxicity via MTT assays .

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